(4-(Chloromethyl)phenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. It appears as a colorless liquid and is primarily used as a reagent in organic synthesis. This compound is a derivative of 4-hydroxybenzyl alcohol and an analogue of 4-hydroxybenzenemethanesulfonyl chloride, making it significant in the synthesis of various chemical entities, particularly in medicinal chemistry for treating conditions such as acute myeloid leukemia.
(4-(Chloromethyl)phenyl)methanesulfonyl chloride belongs to the class of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. It is also classified under organic halides due to the presence of chlorine atoms in its structure.
The synthesis of (4-(Chloromethyl)phenyl)methanesulfonyl chloride can be achieved through several methods:
The reaction conditions usually include:
The molecular structure of (4-(Chloromethyl)phenyl)methanesulfonyl chloride consists of a phenyl ring substituted with a chloromethyl group and a methanesulfonyl chloride group.
The compound has two chlorine atoms, one sulfur atom, and two oxygen atoms in its structure, contributing to its reactivity and utility in chemical synthesis .
(4-(Chloromethyl)phenyl)methanesulfonyl chloride can undergo several types of chemical reactions:
The mechanism typically involves:
The mechanism of action for (4-(Chloromethyl)phenyl)methanesulfonyl chloride involves an E1cb elimination process which generates a highly reactive parent sulfene. This sulfene then undergoes rapid proton transfer after being attacked by an alcohol or other nucleophile, leading to the formation of various products.
Relevant data on solubility, boiling point, and melting point may need specific experimental determination as they can vary based on conditions .
(4-(Chloromethyl)phenyl)methanesulfonyl chloride has diverse applications across various scientific fields:
This compound plays a crucial role in advancing chemical research and development across multiple disciplines due to its versatile reactivity and functionalization potential.
The systematic IUPAC name for this compound is (4-(Chloromethyl)phenyl)methanesulfonyl chloride, with the chemical formula C8H8Cl2O2S. This name precisely reflects its molecular architecture:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| Systematic IUPAC Name | (4-(Chloromethyl)phenyl)methanesulfonyl chloride |
| Molecular Formula | C8H8Cl2O2S |
| CAS Registry Number | 1314928-78-3 |
| SMILES Notation | O=S(CC1=CC=C(CCl)C=C1)(Cl)=O |
| Molecular Weight | 239.12 g/mol |
The molecule features:
The para-chloromethyl substituent significantly influences the electronic properties of the phenyl ring:
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Net Polarization (vs. H) |
|---|---|---|---|
| Chloromethyl (–CH₂Cl) | Moderate -I | Negligible | +0.07 e at ipso-carbon |
| Methyl (–CH₃) | Weak +I | Weak +R | -0.04 e at ipso-carbon |
| Methanesulfonyl (–CH₂SO₂Cl) | Strong -I | N/A | +0.12 e at ipso-carbon |
(4-(Chloromethyl)phenyl)methanesulfonyl chloride occupies a distinct niche due to its dual functional groups:
Table 3: Structural and Functional Comparison of Sulfonyl Chlorides
| Compound | Molecular Formula | Key Functional Groups | Electrophilicity (Relative) |
|---|---|---|---|
| (4-(Chloromethyl)phenyl)methanesulfonyl chloride | C8H8Cl2O2S | Aryl-SO₂Cl, p-ClCH₂– | High (1.25×) |
| Phenylmethanesulfonyl chloride | C7H7ClO2S | Aryl-SO₂Cl | Moderate (1.00×) |
| [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride | C9H10ClNO3S | Aryl-SO₂Cl, p-CONHCH₃ | Low (0.75×) |
| Methanesulfonyl chloride | CH3SO2Cl | Aliphatic-SO₂Cl | High (1.10×) |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: